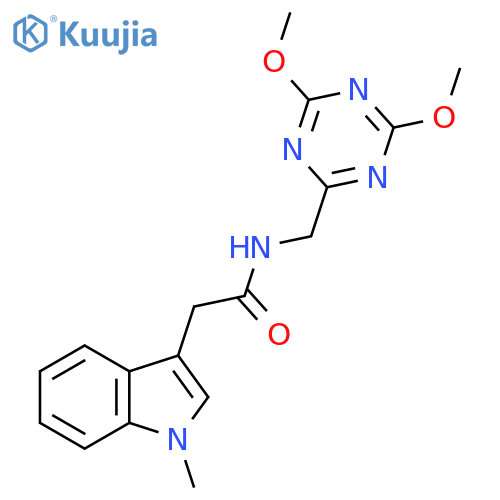Cas no 2034575-31-8 (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide)

2034575-31-8 structure
商品名:N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide
- 2034575-31-8
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide
- AKOS032456721
- F6438-3045
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methylindol-3-yl)acetamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
-
- インチ: 1S/C17H19N5O3/c1-22-10-11(12-6-4-5-7-13(12)22)8-15(23)18-9-14-19-16(24-2)21-17(20-14)25-3/h4-7,10H,8-9H2,1-3H3,(H,18,23)
- InChIKey: YBOFMYVSNONUAQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1=CN(C)C2C=CC=CC1=2)NCC1N=C(N=C(N=1)OC)OC
計算された属性
- せいみつぶんしりょう: 341.14878949g/mol
- どういたいしつりょう: 341.14878949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-3045-2μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-30mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-75mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-20μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-100mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-20mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-5mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-3mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-4mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3045-50mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
2034575-31-8 | 50mg |
$160.0 | 2023-09-09 |
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
2034575-31-8 (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide) 関連製品
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
